molecular formula C10H18O B026182 4-Carvomenthenol CAS No. 562-74-3

4-Carvomenthenol

Cat. No.: B026182
CAS No.: 562-74-3
M. Wt: 154.25 g/mol
InChI Key: WRYLYDPHFGVWKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Terpinen-4-ol can be synthesized from terpinolene through a series of reactions. The process involves photooxidation of terpinolene to form a hydroperoxide intermediate, followed by reduction and selective hydrogenation of the terminal double bond .

Industrial Production Methods: Industrially, terpinen-4-ol is primarily obtained from the essential oil of Melaleuca alternifolia. The extraction process involves steam distillation of the plant material, followed by fractional distillation to isolate terpinen-4-ol .

Types of Reactions:

    Oxidation: Terpinen-4-ol can undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert terpinen-4-ol to its corresponding alcohols.

    Substitution: Terpinen-4-ol can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives such as terpinen-4-one.

    Reduction: Reduced alcohols like terpineol.

    Substitution: Halogenated compounds like chloroterpinen-4-ol.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLYDPHFGVWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044824
Record name 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg
Record name 4-Terpineol
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Record name p-Menth-1-en-4-ol
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Flash Point

79 degrees C (174 degrees F) - closed cup
Record name 4-Terpineol
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Solubility

Slightly soluble in water, soluble in oils, Soluble (in ethanol)
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.926 g/cu cm at 20 °C, 0.928-0.934
Record name 4-Terpineol
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Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/
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Color/Form

Colorless to pale yellow liquid

CAS No.

562-74-3
Record name Terpinen-4-ol
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Record name 4-Terpineol
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Record name Terpinen-4-ol
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Record name 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-
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Record name 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
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Record name p-menth-1-en-4-ol
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Record name 4-TERPINEOL, (±)-
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Record name 4-Terpineol
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Record name p-Menth-1-en-4-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from terpinolene can be reduced to p-mentha-1,8-dien-4-ol and this can be selectively catalytically hydrogenated to give 4-terpineol.
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Synthesis routes and methods II

Procedure details

linalool; linalyl acetate; geraniol; nerol 2-(1,1-dimethylethyl)cyclohexanol acetate; benzyl acetate; terpenes (orange)
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terpenes
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Synthesis routes and methods III

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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